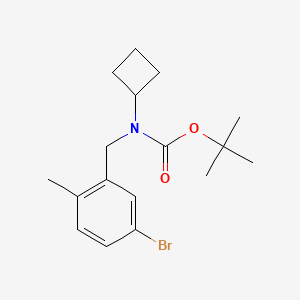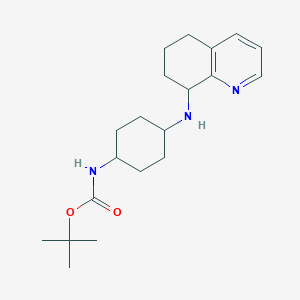
Cytidine5'-(tetrahydrogen triphosphate), 2'-deoxy-5-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- is a modified nucleotide that plays a crucial role in various biochemical processes. It is a derivative of cytidine, a nucleoside molecule that is a building block of RNA. The addition of the tetrahydrogen triphosphate group and the iodine atom at the 2’ position makes this compound unique and valuable for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- typically involves multiple steps, starting from cytidine. The iodination at the 2’ position can be achieved using iodine or iodinating agents under specific conditions. The triphosphate group is then introduced through phosphorylation reactions, often using phosphorylating agents like phosphorus oxychloride or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated synthesizers and reactors. The process is optimized for high yield and purity, often involving purification steps like chromatography and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the iodine atom or the triphosphate group.
Substitution: The iodine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated cytidine derivatives, while substitution reactions can produce various functionalized nucleotides.
Wissenschaftliche Forschungsanwendungen
Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleosides.
Biology: Plays a role in studying DNA and RNA synthesis, as well as in the development of nucleotide analogs for research.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and biochemical assays.
Wirkmechanismus
The mechanism of action of Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- involves its incorporation into nucleic acids. The compound can be incorporated into DNA or RNA by polymerases, leading to the disruption of normal nucleic acid function. This can inhibit viral replication or cancer cell proliferation. The iodine atom and triphosphate group play crucial roles in its activity, affecting its interaction with enzymes and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine5’-(tetrahydrogen triphosphate): Lacks the iodine atom at the 2’ position.
2’-Deoxycytidine5’-(tetrahydrogen triphosphate): Lacks the iodine atom and has a hydrogen atom at the 2’ position instead.
5-Iodocytidine5’-(tetrahydrogen triphosphate): Contains an iodine atom at the 5’ position instead of the 2’ position.
Uniqueness
Cytidine5’-(tetrahydrogen triphosphate), 2’-deoxy-5-iodo- is unique due to the presence of the iodine atom at the 2’ position and the triphosphate group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C9H11IN3Na2O11P3+2 |
|---|---|
Molekulargewicht |
603.00 g/mol |
IUPAC-Name |
disodium;[[(2R,3S,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxophosphaniumyl] phospho phosphate |
InChI |
InChI=1S/C9H11IN3O11P3.2Na/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(22-7)3-21-26(18)24-27(19,20)23-25(16)17;;/h2,5-7,14H,1,3H2,(H2-,11,12,15,19,20);;/q;2*+1/t5-,6+,7+;;/m0../s1 |
InChI-Schlüssel |
HMSBRRUJFPUIRN-OJSHLMAWSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO[P+](=O)OP(=O)([O-])O[P+](=O)[O-])O.[Na+].[Na+] |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)I)CO[P+](=O)OP(=O)([O-])O[P+](=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)




![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)
